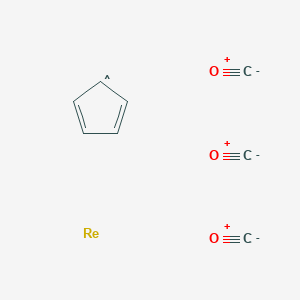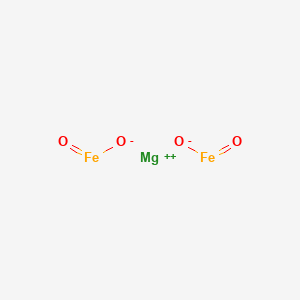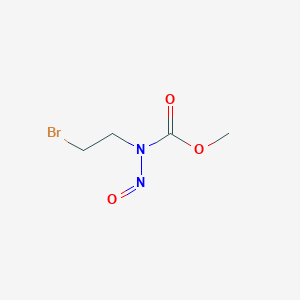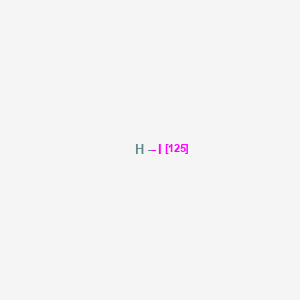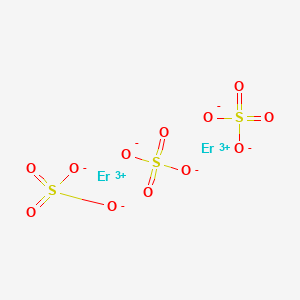
Yttrium chloride(III)
Overview
Description
Yttrium(III) chloride is an inorganic compound of yttrium and chloride. It exists in two forms, the hydrate (YCl3(H2O)6) and an anhydrous form (YCl3). Both are colorless solids that are highly soluble in water and deliquescent .
Synthesis Analysis
Yttrium(III) chloride is often prepared by the “ammonium chloride route,” starting from either Y2O3 or hydrated chloride or oxychloride .Molecular Structure Analysis
Solid YCl3 adopts a cubic structure with close-packed chloride ions and yttrium ions filling one third of the octahedral holes. The resulting YCl6 octahedra share three edges with adjacent octahedra, giving it a layered structure . This structure is shared by a range of compounds, notably AlCl3 .Chemical Reactions Analysis
Yttrium(III) chloride is often prepared by the “ammonium chloride route,” starting from either Y2O3 or hydrated chloride or oxychloride . The pentachloride decomposes thermally according to the following equation: (NH4)2[YCl5] → 2 NH4Cl + YCl3 . The thermolysis reaction proceeds via the intermediacy of (NH4)[Y2Cl7] .Physical And Chemical Properties Analysis
Yttrium(III) chloride is a white solid with a molar mass of 195.26 g/mol . It has a melting point of 721 °C and a boiling point of 1,482 °C . It is highly soluble in water with a solubility of 751 g/L at 20 °C . Yttrium forms a water-insoluble fluoride, hydroxide, and oxalate, but its bromide, chloride, iodide, nitrate, and sulfate are all soluble in water .Scientific Research Applications
Application in the Synthesis of Yttrium-based Nanomaterials
Scientific Field
Summary of the Application
Yttrium(III) chloride is used as a precursor to synthesize yttrium-based nanomaterials such as yttrium aluminum garnet nanopowder . These materials find application in the field of catalysis, electroluminescent devices, and superconductors .
Methods of Application
The specific methods of application or experimental procedures can vary depending on the type of yttrium-based nanomaterial being synthesized. Typically, yttrium(III) chloride is mixed with other reagents under controlled conditions to form the desired nanomaterial .
Results or Outcomes
The synthesis of yttrium-based nanomaterials using yttrium(III) chloride can result in materials with unique properties that are useful in various applications. For example, yttrium aluminum garnet nanopowder can exhibit excellent catalytic, electroluminescent, and superconducting properties .
Application in the Production of Titanium-containing Ceramics
Scientific Field
Summary of the Application
Yttrium(III) chloride is used as a precursor for the production of titanium-containing ceramics .
Methods of Application
The specific methods of application or experimental procedures can vary depending on the type of titanium-containing ceramic being produced. Typically, yttrium(III) chloride is reacted with potassium alkoxotitanates to form precursors to novel titanium-containing ceramics .
Results or Outcomes
The production of titanium-containing ceramics using yttrium(III) chloride can result in ceramics with unique properties that are useful in various applications. For example, these ceramics can exhibit excellent thermal stability and mechanical strength .
Application in the Production of Yttrium Alkyl Alkoxide Complexes
Scientific Field
Summary of the Application
Yttrium(III) chloride is used in the production of yttrium alkyl alkoxide complexes . These complexes are used in various chemical reactions due to their unique reactivity.
Methods of Application
The specific methods of application or experimental procedures can vary depending on the type of yttrium alkyl alkoxide complex being produced. Typically, yttrium(III) chloride is reacted with an alkoxide under controlled conditions to form the desired complex .
Results or Outcomes
The production of yttrium alkyl alkoxide complexes using yttrium(III) chloride can result in complexes with unique reactivity that are useful in various chemical reactions .
Application in the Synthesis of Y2O3–MgO Nanocomposites
Summary of the Application
Yttrium(III) chloride is used as a precursor to synthesize Y2O3–MgO nanocomposites via sol-gel processing . These nanocomposites find application in various fields due to their unique properties.
Methods of Application
The specific methods of application or experimental procedures can vary depending on the type of Y2O3–MgO nanocomposite being synthesized. Typically, yttrium(III) chloride is mixed with other reagents under controlled conditions to form the desired nanocomposite .
Results or Outcomes
The synthesis of Y2O3–MgO nanocomposites using yttrium(III) chloride can result in materials with unique properties that are useful in various applications .
Application in the Production of Titanium-Containing Ceramics
Summary of the Application
Yttrium(III) chloride is used as a precursor for the production of titanium-containing ceramics . These ceramics find application in various fields due to their unique properties.
Methods of Application
The specific methods of application or experimental procedures can vary depending on the type of titanium-containing ceramic being produced. Typically, yttrium(III) chloride is reacted with other reagents under controlled conditions to form the desired ceramic .
Results or Outcomes
The production of titanium-containing ceramics using yttrium(III) chloride can result in ceramics with unique properties that are useful in various applications .
Application in the Enhancement of Catalytic Performance of Activated Carbon-Supported Au Catalyst
Scientific Field
Summary of the Application
Yttrium(III) chloride is used as an additive to enhance the catalytic performance of activated carbon-supported Au catalyst (Au/AC) .
Methods of Application
The specific methods of application or experimental procedures can vary depending on the type of catalyst being produced. Typically, yttrium(III) chloride is added to the catalyst under controlled conditions to enhance its performance .
Results or Outcomes
The addition of yttrium(III) chloride to activated carbon-supported Au catalyst can result in enhanced catalytic performance .
Safety And Hazards
Future Directions
Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors. In medicine, yttrium-based materials are used in medical lasers and biomedical implants .
Relevant Papers Yttrium(III) chloride is used as a precursor to synthesize yttrium-based nanomaterials such as yttrium aluminum garnet nanopowder and organometallic yttrium complexes . Another paper discusses the modification of stability properties of yttrium(III) oxide particles .
properties
IUPAC Name |
yttrium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMOZDDGXKIOLL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042515 | |
| Record name | Yttrium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) chloride | |
CAS RN |
10361-92-9 | |
| Record name | Yttrium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yttrium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YTTRIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11521XLD38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
